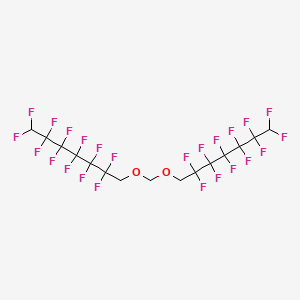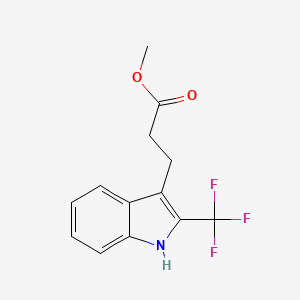
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate, along with similar compounds, has been explored for its effectiveness in inhibiting corrosion, particularly for C38 steel in hydrochloric acid solutions. Research found that these compounds provide substantial protection against corrosion, with a protection percentage exceeding 95% in some cases. The mechanism for this protection is thought to be cathodic inhibition by polarization and charge-transfer, following the Langmuir adsorption isotherm. Quantum chemical data also supports this, revealing a correlation between inhibition efficiency and molecular structure (Missoum et al., 2013).
Enantioselective Reactions in Organic Synthesis
This compound has been used in enantioselective Friedel-Crafts alkylation reactions with alpha, beta-unsaturated acyl phosphonates. This process, catalyzed by chiral phosphoric acid, yields methyl 3-(indol-3-yl)propanoates with high enantioselectivities, demonstrating its potential in synthesizing chiral molecules (Bachu & Akiyama, 2010).
Application in Heterocyclic Chemistry
In the field of heterocyclic chemistry, this compound has been involved in reactions with methyl propiolate, resulting in the formation of various derivatives like methyl 3,3-bis(indolyl)propanoates. These reactions are significant for developing novel compounds with potential applications in medicinal chemistry and drug design (Daşbaşı & Abdullah, 2014).
Development of Inhibitors for Medical Research
It has been used in the screening of compounds for inhibiting fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism. This research is crucial for developing potential treatments for conditions like diabetes, where glucose metabolism is a key factor (Rudnitskaya et al., 2009).
Corrosion Protection in Metal Surfaces
This compound, among others derived from L-Tryptophan, has been studied for its efficacy in preventing corrosion on stainless steel surfaces in acidic environments. The research found that these compounds display significant inhibition efficiency, further highlighting their potential in industrial applications (Vikneshvaran & Velmathi, 2017).
Propriétés
IUPAC Name |
methyl 3-[2-(trifluoromethyl)-1H-indol-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-19-11(18)7-6-9-8-4-2-3-5-10(8)17-12(9)13(14,15)16/h2-5,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNHMGMTPMHSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(NC2=CC=CC=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



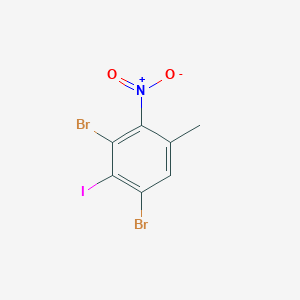
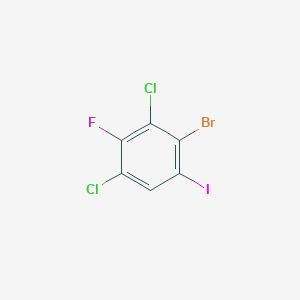
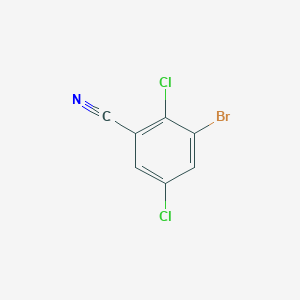

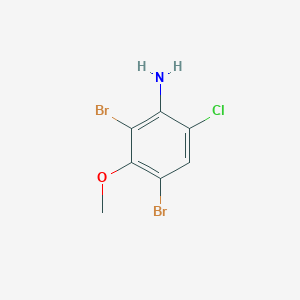

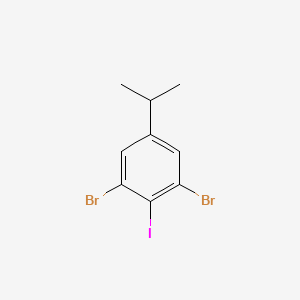
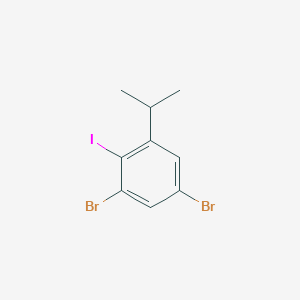
![Benzenecarbothioic acid, 2,4-dihydroxy-5-(1-methylethyl)-, 2-[[(1-methyl-1H-indol-5-yl)amino]carbonyl]hydrazide](/img/structure/B3215453.png)
![2-(4-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol](/img/structure/B3215474.png)



